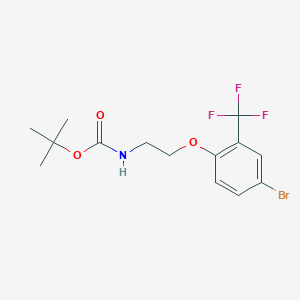
Tert-butyl 2-(4-bromo-2-(trifluoromethyl)phenoxy)ethylcarbamate
描述
Tert-butyl 2-(4-bromo-2-(trifluoromethyl)phenoxy)ethylcarbamate is a useful research compound. Its molecular formula is C14H17BrF3NO3 and its molecular weight is 384.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 2-(4-bromo-2-(trifluoromethyl)phenoxy)ethylcarbamate, with the CAS number 1315465-28-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H17BrF3NO3
- Molecular Weight : 384.19 g/mol
- IUPAC Name : tert-butyl N-[2-(4-bromo-2-(trifluoromethyl)phenoxy)ethyl]carbamate
The compound features a phenoxy group substituted with bromine and trifluoromethyl groups, linked to an ethyl carbamate moiety with a tert-butyl ester. This structural configuration enhances its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of the bromine and trifluoromethyl groups enhances lipophilicity, which may improve membrane permeability and bioavailability. The carbamate moiety can undergo hydrolysis in physiological conditions, releasing the active components that can modulate biological processes.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have been tested for their ability to inhibit cell proliferation in various cancer cell lines. A notable finding was that certain carbamate derivatives demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting potent anticancer effects .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, it was found to inhibit the activity of certain proteases related to viral replication processes, which could be crucial in developing antiviral therapies .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in macrophages, indicating potential applications in treating inflammatory diseases. The mechanism appears to involve modulation of NF-kB signaling pathways, which are critical in inflammation .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects of this compound on cancer cell lines.
- Method : MTT assay was performed on various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer).
- Results : The compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for HT-29 cells, demonstrating significant anticancer activity.
- Enzyme Inhibition Study :
- Anti-inflammatory Research :
科学研究应用
Organic Chemistry
In organic chemistry, tert-butyl 2-(4-bromo-2-(trifluoromethyl)phenoxy)ethylcarbamate serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, enabling researchers to explore new synthetic pathways and develop novel compounds.
Medicinal Chemistry
In the field of medicinal chemistry, this compound is studied for its potential pharmacological properties. It may act as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease processes. The presence of the trifluoromethyl group enhances lipophilicity, which can improve bioavailability and metabolic stability.
Case Study: Pharmacological Potential
Research indicates that compounds with similar structures have shown activity against various biological targets, including cancer cells and inflammatory pathways. The unique substitution pattern of this compound may enhance its interaction with these targets, leading to distinct pharmacological profiles.
Materials Science
Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis. The incorporation of such compounds into materials can enhance their performance characteristics.
Research has indicated that this compound exhibits various biological activities relevant for pharmaceutical applications:
- Pharmacological Effects : The compound may influence enzyme activity or receptor binding, potentially leading to therapeutic effects.
- Modulation of Biological Pathways : It can affect signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.
属性
IUPAC Name |
tert-butyl N-[2-[4-bromo-2-(trifluoromethyl)phenoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19-6-7-21-11-5-4-9(15)8-10(11)14(16,17)18/h4-5,8H,6-7H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLJRZCGMWCCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















